molecular formula C13H12O4 B14337623 Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate CAS No. 107021-37-4

Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate

Cat. No.: B14337623
CAS No.: 107021-37-4
M. Wt: 232.23 g/mol
InChI Key: STEDNVBZFASGHO-UHFFFAOYSA-N
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Description

Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentene ring, a hydroxyphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with cyclopentanone in the presence of a base to form the intermediate, which is then esterified using methanol and an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclopentene ring provides structural rigidity, enhancing the compound’s binding affinity. Pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopentane-1-carboxylate
  • Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclohex-3-ene-1-carboxylate

Uniqueness

Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted applications in research and industry .

Properties

CAS No.

107021-37-4

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 1-(2-hydroxyphenyl)-2-oxocyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C13H12O4/c1-17-12(16)13(8-4-7-11(13)15)9-5-2-3-6-10(9)14/h2-7,14H,8H2,1H3

InChI Key

STEDNVBZFASGHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC=CC1=O)C2=CC=CC=C2O

Origin of Product

United States

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